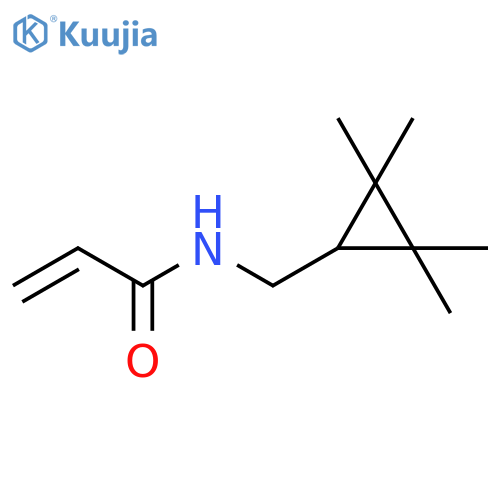

Cas no 1537509-88-8 (N-(2,2,3,3-tetramethylcyclopropyl)methylprop-2-enamide)

N-(2,2,3,3-tetramethylcyclopropyl)methylprop-2-enamide 化学的及び物理的性質

名前と識別子

-

- Z1318245873

- 1537509-88-8

- EN300-2630368

- AKOS017911970

- N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide

- N-[(2,2,3,3-Tetramethylcyclopropyl)methyl]-2-propenamide

- N-(2,2,3,3-tetramethylcyclopropyl)methylprop-2-enamide

-

- MDL: MFCD21861124

- インチ: 1S/C11H19NO/c1-6-9(13)12-7-8-10(2,3)11(8,4)5/h6,8H,1,7H2,2-5H3,(H,12,13)

- InChIKey: LBMGGIGFQOZJSG-UHFFFAOYSA-N

- ほほえんだ: C(NCC1C(C)(C)C1(C)C)(=O)C=C

計算された属性

- せいみつぶんしりょう: 181.146664230g/mol

- どういたいしつりょう: 181.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

- 密度みつど: 0.898±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 284.1±13.0 °C(Predicted)

- 酸性度係数(pKa): 14.95±0.46(Predicted)

N-(2,2,3,3-tetramethylcyclopropyl)methylprop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2630368-0.1g |

N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide |

1537509-88-8 | 95% | 0.1g |

$615.0 | 2024-06-18 | |

| Enamine | EN300-2630368-2.5g |

N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide |

1537509-88-8 | 95% | 2.5g |

$1370.0 | 2024-06-18 | |

| Enamine | EN300-2630368-5.0g |

N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide |

1537509-88-8 | 95% | 5.0g |

$2028.0 | 2024-06-18 | |

| Enamine | EN300-2630368-1g |

N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide |

1537509-88-8 | 90% | 1g |

$699.0 | 2023-09-14 | |

| Enamine | EN300-2630368-5g |

N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide |

1537509-88-8 | 90% | 5g |

$2028.0 | 2023-09-14 | |

| Enamine | EN300-2630368-1.0g |

N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide |

1537509-88-8 | 95% | 1.0g |

$699.0 | 2024-06-18 | |

| Enamine | EN300-2630368-10.0g |

N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide |

1537509-88-8 | 95% | 10.0g |

$3007.0 | 2024-06-18 | |

| Enamine | EN300-2630368-0.05g |

N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide |

1537509-88-8 | 95% | 0.05g |

$587.0 | 2024-06-18 | |

| Enamine | EN300-2630368-10g |

N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide |

1537509-88-8 | 90% | 10g |

$3007.0 | 2023-09-14 | |

| Enamine | EN300-2630368-0.25g |

N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide |

1537509-88-8 | 95% | 0.25g |

$642.0 | 2024-06-18 |

N-(2,2,3,3-tetramethylcyclopropyl)methylprop-2-enamide 関連文献

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

N-(2,2,3,3-tetramethylcyclopropyl)methylprop-2-enamideに関する追加情報

Professional Introduction to Compound with CAS No. 1537509-88-8 and Product Name: N-(2,2,3,3-tetramethylcyclopropyl)methylprop-2-enamide

The compound identified by the CAS number 1537509-88-8 and the product name N-(2,2,3,3-tetramethylcyclopropyl)methylprop-2-enamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The N-(2,2,3,3-tetramethylcyclopropyl)methylprop-2-enamide moiety is particularly noteworthy, as it incorporates a highly stable cyclopropyl ring system, which is often employed in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties.

In recent years, the exploration of structurally diverse amides has led to the discovery of several promising candidates for therapeutic applications. The N-(2,2,3,3-tetramethylcyclopropyl)methylprop-2-enamide structure presents an intriguing framework for further investigation. The presence of the tetramethylcyclopropyl group not only confers rigidity to the molecule but also provides a favorable interaction profile with biological targets. This structural motif has been increasingly utilized in drug design due to its ability to modulate protein-ligand interactions effectively.

One of the most compelling aspects of this compound is its potential in the development of novel pharmaceutical agents. The N-(2,2,3,3-tetramethylcyclopropyl)methylprop-2-enamide moiety has been shown to exhibit favorable pharmacokinetic properties in preclinical studies. The high lipophilicity and low polar surface area contribute to improved oral bioavailability and prolonged circulation time in vivo. These characteristics make it an attractive scaffold for further derivatization and optimization.

Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular docking studies. These techniques have been instrumental in identifying potential binding pockets and optimizing the interactions between N-(2,2,3,3-tetramethylcyclopropyl)methylprop-2-enamide derivatives and target proteins. For instance, studies have demonstrated that this compound can interact with enzymes involved in metabolic pathways relevant to inflammation and pain management. This suggests its potential utility in developing treatments for chronic inflammatory conditions.

The cyclopropyl group is particularly interesting from a chemical biology perspective. It serves as a versatile handle for further functionalization while maintaining structural integrity. Researchers have leveraged this property to develop libraries of analogs with tailored biological activities. The tetramethylcyclopropyl substitution enhances the compound's resistance to enzymatic degradation, making it a robust candidate for long-term therapeutic applications.

Current research is focused on elucidating the mechanisms of action of compounds like N-(2,2,3,3-tetramethylcyclopropyl)methylprop-2-enamide at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been employed to determine high-resolution structures of protein-ligand complexes. These structural insights are crucial for understanding how the molecule interacts with its biological target and for guiding rational drug design.

The pharmaceutical industry has shown increasing interest in developing small molecules with novel mechanisms of action. The N-(2,2,3,3-tetramethylcyclopropyl)methylprop-2-enamide scaffold aligns well with this trend. Its unique structural features offer opportunities for creating drugs that are less susceptible to resistance mechanisms observed with existing therapies. This is particularly relevant in areas such as oncology and infectious diseases, where resistance poses significant clinical challenges.

From a synthetic chemistry standpoint, the preparation of N-(2,2,3,3-tetramethylcyclopropyl)methylprop-2-enamide exemplifies modern synthetic strategies that prioritize efficiency and scalability. Advanced catalytic methods have been developed to construct the cyclopropane ring system under mild conditions. These approaches not only improve yield but also minimize waste generation—a critical consideration in sustainable chemistry practices.

The compound's potential extends beyond traditional therapeutic applications. Its unique structural motifs make it suitable for use as an intermediate in the synthesis of more complex molecules. This versatility underscores its importance as a building block in industrial chemical processes and academic research.

In conclusion,N-(2,2,3,3-tetramethylcyclopropyl)methylprop-2-enamide (CAS No. 1537509-88-8) represents a promising candidate for further development in pharmaceutical research. Its distinctive structural features offer advantages in terms of metabolic stability and interactions with biological targets. Ongoing studies continue to uncover new possibilities for leveraging this compound's potential in addressing unmet medical needs across various therapeutic areas.

1537509-88-8 (N-(2,2,3,3-tetramethylcyclopropyl)methylprop-2-enamide) 関連製品

- 35773-43-4(Disperse Yellow 232)

- 2228613-72-5(4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine)

- 1440512-29-7(4-azido-1-nitro-2-(trifluoromethyl)benzene)

- 1516391-42-6(2-2-(pyrrolidin-1-yl)phenylmorpholine)

- 1381933-68-1(5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE)

- 874352-59-7(1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid)

- 1093230-07-9([3,4,5-tris(acetyloxy)-6-{3-hydroxy-4-[2-(1,3-thiazol-4-yl)acetyl]phenoxy}oxan-2-yl]methyl acetate)

- 2034502-71-9(N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide)

- 2680665-76-1(benzyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate)

- 730-79-0(2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid)